molecular formula C24H36 B12649444 1-Tetradecylnaphthalene CAS No. 127590-03-8

1-Tetradecylnaphthalene

Cat. No.: B12649444
CAS No.: 127590-03-8
M. Wt: 324.5 g/mol
InChI Key: QVGRUGAWUACWGZ-UHFFFAOYSA-N
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Description

1-Tetradecylnaphthalene is an organic compound with the molecular formula C24H36 It is a derivative of naphthalene, where a tetradecyl group is attached to the first carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tetradecylnaphthalene can be synthesized through the Friedel-Crafts alkylation of naphthalene with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process involves the same Friedel-Crafts alkylation but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-Tetradecylnaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthoquinones.

    Reduction: The compound can be reduced to form dihydronaphthalenes.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalenes

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

1-Tetradecylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the formulation of lubricants and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-tetradecylnaphthalene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. In cancer research, it may interfere with cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-Decylnaphthalene
  • 1-Dodecylnaphthalene
  • 1-Hexadecylnaphthalene

Comparison

1-Tetradecylnaphthalene is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to shorter or longer alkyl chain derivatives, it may exhibit different solubility, reactivity, and biological activity profiles.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

127590-03-8

Molecular Formula

C24H36

Molecular Weight

324.5 g/mol

IUPAC Name

1-tetradecylnaphthalene

InChI

InChI=1S/C24H36/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-19-16-20-23-18-14-15-21-24(22)23/h14-16,18-21H,2-13,17H2,1H3

InChI Key

QVGRUGAWUACWGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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